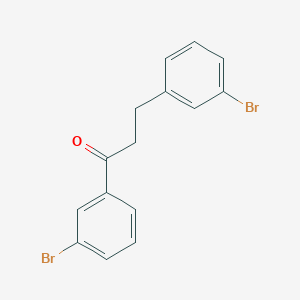

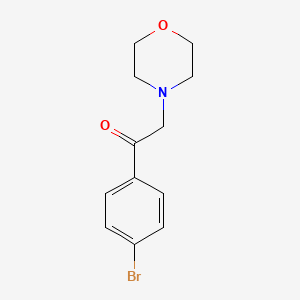

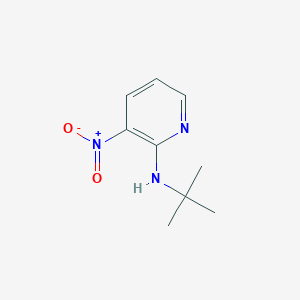

1-(4-Bromophenyl)-2-morpholinoethanone

Descripción general

Descripción

1-(4-Bromophenyl)-2-morpholinoethanone is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The morpholine moiety is a versatile heterocycle that can be functionalized to produce a wide range of biologically active molecules.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, bromoethylsulfonium salt has been used as an effective annulation agent for the synthesis of 1,4-heterocyclic compounds, including morpholines, by reacting with amino alcohols . Another approach involves the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl

Aplicaciones Científicas De Investigación

Application 1: Antimicrobial and Antiproliferative Agents

- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally related to 1-(4-Bromophenyl)-2-morpholinoethanone, has been synthesized and studied for its antimicrobial and anticancer activities .

- Methods of Application : The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method. Its anticancer activity was tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Additionally, some derivatives were found to be active against the breast cancer cell line .

Application 2: Electrochemical Properties

- Summary of the Application : A chalcone derivative of 1-(4-Bromophenyl)-2-morpholinoethanone, which contains a ferrocenyl group, has been synthesized and studied for its electrochemical properties .

- Methods of Application : The compound was synthesized and its structure confirmed by spectroscopic techniques including 1H-NMR and 13C-NMR, UV-Visible and infrared (FT-IR) studies. Its three-dimensional structure and any relevant interactions among the molecules in their unit cells were confirmed using single crystal X-ray diffraction analysis .

- Results or Outcomes : The redox properties of the compound were accessed by cyclic voltammetry experiments. It was observed that the chalcone derivative has a larger oxidation potential than the pyrazoline derivative .

Application 3: Photodynamic Therapy

- Summary of the Application : A derivative of 1-(4-Bromophenyl)-2-morpholinoethanone, modified with optically active alcohols, has been synthesized and studied for its potential use in photodynamic therapy .

- Methods of Application : The compound was synthesized and characterized by various spectroscopic techniques. Its photochemical and photophysical properties were evaluated, and biological studies were conducted to compare its efficiency as a photosensitizer .

- Results or Outcomes : The compound showed promising results in terms of its photochemical properties. Interestingly, the compound containing a ®-1-(4-bromophenyl)ethoxy moiety showed higher quantum yield of reactive oxygen species generation than other compounds under the same conditions .

Application 4: Polymer Synthesis

- Summary of the Application : Copolymers of N-(4-bromophenyl)2-methacrylamide (BrPMAAm), a compound related to 1-(4-Bromophenyl)-2-morpholinoethanone, with glycidyl methacrylate (GMA) have been synthesized .

- Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20-azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .

- Results or Outcomes : The synthesis resulted in the successful production of the desired copolymers .

Application 5: Antimicrobial and Anticancer Agents

- Summary of the Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Application 6: Polymer Synthesis

- Summary of the Application : Copolymers of N-(4-bromophenyl)2-methacrylamide (BrPMAAm), a compound related to 1-(4-Bromophenyl)-2-morpholinoethanone, with glycidyl methacrylate (GMA) were synthesized .

- Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .

- Results or Outcomes : The synthesis resulted in the successful production of the desired copolymers .

Safety And Hazards

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLYWWGGZRDCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328506 | |

| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-morpholinoethanone | |

CAS RN |

20099-96-1 | |

| Record name | 1-(4-Bromophenyl)-2-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)